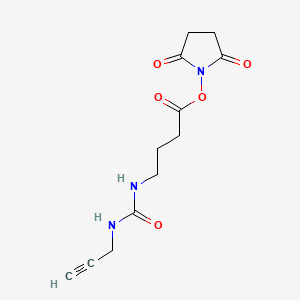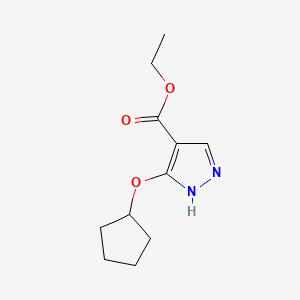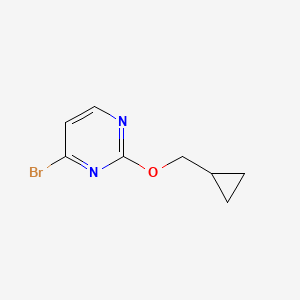
1-(Pyridin-3-yl)hexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-yl)hexane-1,3-dione is an organic compound characterized by a pyridine ring attached to a hexane-1,3-dione moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)hexane-1,3-dione can be synthesized through a multicomponent reaction involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide. This one-pot synthesis is catalyst-free and involves cyclocondensation .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-3-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(Pyridin-3-yl)hexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in various binding interactions, while the hexane-1,3-dione moiety can undergo chemical transformations that modulate its activity. These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Similar Compounds:
- 1-(Pyridin-2-yl)hexane-1,3-dione
- 1-(Pyridin-4-yl)hexane-1,3-dione
- 1-(Pyridin-3-yl)pentane-1,3-dione
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-pyridin-3-ylhexane-1,3-dione |
InChI |
InChI=1S/C11H13NO2/c1-2-4-10(13)7-11(14)9-5-3-6-12-8-9/h3,5-6,8H,2,4,7H2,1H3 |
Clave InChI |
XPMWUZZBJKDVDT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CC(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)


![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)
